molecular formula C11H10N4O3S B5549490 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone

Cat. No. B5549490
M. Wt: 278.29 g/mol
InChI Key: DFXJQXNRQUMQRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves reactions that yield significant yields and confirmations through various spectroscopic methods. For example, Abdel-Wahab et al. (2023) reported the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride to afford a derivative in 86% yield, confirmed by nuclear magnetic resonance spectroscopy and X-ray analysis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Molecular Structure Analysis

Molecular structures of triazole derivatives are often established through crystallographic and spectroscopic methods. As detailed by Abdel-Wahab et al. (2023), X-ray single crystal diffraction and spectral analyses like NMR and IR confirm the structure of synthesized compounds, which showcases the molecular design and conformation of these compounds (Abdel-Wahab, Mabied, Fettinger, & Farahat, 2023).

Scientific Research Applications

Anticandidal and Antituberculosis Activities

This compound, related closely to a family of heterocyclic compounds, has been explored for various biological activities, including anticandidal and antituberculosis effects. Kaplancıklı et al. (2014) synthesized tetrazole derivatives related to the compound and found some to exhibit potent anticandidal activities with minimal cytotoxicity, indicating potential for antimicrobial applications (Kaplancıklı et al., 2014). Similarly, Chitra et al. (2011) reported on the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating significant activity against Mycobacterium tuberculosis, suggesting potential utility in antituberculosis therapy (Chitra et al., 2011).

Anticancer Applications

In the realm of anticancer research, Mahmoud et al. (2021) explored thiazolyl(hydrazonoethyl)thiazoles, derived from similar chemical frameworks, for their antitumor activities, particularly against breast cancer cells, highlighting the potential for cancer treatment (Mahmoud et al., 2021).

Corrosion Inhibition

The chemical structure of the compound and its derivatives also lend themselves to applications in materials science, such as corrosion inhibition. Jawad et al. (2020) investigated a related triazole derivative as a new corrosion inhibitor for mild steel in acidic environments, providing insights into protective coatings and materials longevity (Jawad et al., 2020).

Coordination Chemistry

On the chemical front, Liu et al. (2010) delved into the optical properties of novel ferrocenyl-1,2,4-triazole derivatives, revealing potential in coordination chemistry and photophysical applications. This underscores the versatile nature of these compounds in contributing to new materials and sensors (Liu et al., 2010).

properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7-12-11(14-13-7)19-6-10(16)8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXJQXNRQUMQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone

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